REACTION_CXSMILES
|
[Br:1]Br.[N+:3]([C:6]1[CH:11]=[CH:10][C:9]([C:12]2[O:16][C:15]([C:17]([CH3:19])=[O:18])=[CH:14][CH:13]=2)=[CH:8][CH:7]=1)([O-:5])=[O:4]>C(Cl)(Cl)(Cl)Cl>[N+:3]([C:6]1[CH:11]=[CH:10][C:9]([C:12]2[O:16][C:15]([C:17]([CH2:19][Br:1])=[O:18])=[CH:14][CH:13]=2)=[CH:8][CH:7]=1)([O-:5])=[O:4]
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Name
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|
Quantity
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55 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=CC=C(C=C1)C1=CC=C(O1)C(=O)C
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Name
|
|
Quantity
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1200 mL
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Type
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solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
refluxing
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Type
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ADDITION
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Details
|
After the addition
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Type
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TEMPERATURE
|
Details
|
the reaction mixture was heated
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Type
|
TEMPERATURE
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Details
|
under reflux for 3/4 hr
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Type
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FILTRATION
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Details
|
The yellow solid was collected by filtration
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C1=CC=C(O1)C(=O)CBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 69 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |